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Compound of Interest

Compound Name: 3-Fluorophenylacetyl chloride

Cat. No.: B1338012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorophenylacetyl chloride, a
key intermediate in organic synthesis, particularly within the pharmaceutical industry. This
document outlines its chemical and physical properties, a detailed experimental protocol for its
synthesis, and its application in the development of targeted therapeutic agents.

Core Chemical Information
CAS Number: 458-04-8

Molecular Formula: CseHeCIFO
Molecular Weight: 172.58 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Fluorophenylacetyl chloride is
presented in the table below for easy reference and comparison.
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Property Value

Molecular Weight 172.58 g/mol

Boiling Point 217.2 °C at 760 mmHg
Density 1.278 g/cm3

Flash Point 85.1°C

Synthesis of 3-Fluorophenylacetyl Chloride: An
Experimental Protocol

The synthesis of 3-Fluorophenylacetyl chloride is most commonly achieved through the
reaction of 3-Fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride
(SOCI2). This standard procedure converts the carboxylic acid into the more reactive acid
chloride.

Experimental Methodology

Materials:

3-Fluorophenylacetic acid

e Thionyl chloride (SOCI2)

¢ Anhydrous dichloromethane (DCM) or another suitable inert solvent
o Magnetic stirrer and stir bar

» Round-bottom flask

o Reflux condenser with a drying tube (e.g., filled with calcium chloride)
e Heating mantle

 Rotary evaporator

Procedure:

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1338012?utm_src=pdf-body
https://www.benchchem.com/product/b1338012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 3-Fluorophenylacetic acid in an excess of thionyl chloride. Alternatively, the acid can
be dissolved in an inert solvent like anhydrous dichloromethane, followed by the dropwise
addition of at least one equivalent of thionyl chloride. The reaction should be conducted
under an inert atmosphere (e.g., nitrogen or argon).

e Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
heated to reflux (approximately 40-50 °C if using DCM, or higher if thionyl chloride is the
solvent) for a period of 1 to 3 hours. The progress of the reaction can be monitored by the
cessation of gas evolution (HCI and SO2).

o Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed
under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the
acidic off-gases.

 Purification: The resulting crude 3-Fluorophenylacetyl chloride can be purified by fractional
distillation under reduced pressure to yield the pure product.

Application in Drug Development: Synthesis of an
Aurora Kinase B Inhibitor

3-Fluorophenylacetyl chloride is a valuable building block in the synthesis of complex
organic molecules, including pharmaceutically active compounds. One notable application is in
the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-
yl)amino)phenyl)acetamide, a potent and selective Aurora Kinase B (AURKB) inhibitor, which
has shown potential in cancer therapy.[1]

The synthesis involves the acylation of an amine with 3-Fluorophenylacetyl chloride to form
the corresponding amide bond, a critical step in the construction of the final drug candidate.

Logical Workflow for the Synthesis of an AURKB
Inhibitor

The following diagram illustrates the key steps in the synthesis of the aforementioned Aurora
Kinase B inhibitor, highlighting the role of 3-Fluorophenylacetyl chloride.
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Synthesis of 3-Fluorophenylacetyl chloride

3-Fluorophenylacetic acid Thionyl chloride (SOCI2)

Chlorination

Synthesis of AURKB Inhibitor

Amine Intermediate
(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)methanamine|

3-Fluorophenylacetyl chloride

Acylation

N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide

Click to download full resolution via product page

Synthesis of an AURKB Inhibitor using 3-Fluorophenylacetyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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